7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” is a compound with the CAS Number: 2445786-20-7 . It has a molecular weight of 256.1 and is a powder in physical form . Its IUPAC name is 7-bromo-3-hydroxy-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one .
Synthesis Analysis
The synthesis of benzazepines, including “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one”, has been a topic of research for the past two decades . The methods for the synthesis of derivatives of benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . A specific synthesis method for “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” involves the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide .Molecular Structure Analysis
The molecular structure of “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” is characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis
Benzazepines, including “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one”, have been known to react with alkyl tosylates . The alkylation of benzazepines with alkyl tosylates has been studied, providing insights into the chemical reactivity of these compounds .Physical And Chemical Properties Analysis
The compound “7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” is a powder at room temperature . and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Agent Design and Synthesis
This compound has been utilized in the design and synthesis of novel anti-cancer agents. It’s involved in elucidating the binding mode of compounds in the tyrosine kinase ligand binding region, which is crucial for developing targeted cancer therapies .
Intermediate for Antihypertensive Drugs
“7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one” serves as an intermediate in synthesizing Benazepril Hydrochloride, a first-line antihypertensive drug recommended by WHO .
Alkylation Studies
The compound has been studied for its reactivity in alkylation reactions. This research can lead to the development of new chemical entities with potential therapeutic applications .
Bile Acid Transport Inhibition
Derivatives of this compound have shown to inhibit bile acid transport, which can regulate bile acid reabsorption and improve natural defecation in patients .
Wirkmechanismus
Target of Action
The primary targets of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one are currently unknown. This compound belongs to the class of benzazepines, which are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzazepines, in general, are known to interact with their targets by binding to specific sites, thereby modulating the activity of these targets .
Biochemical Pathways
Benzazepines have been shown to influence a variety of biochemical pathways, including those involved in cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally .
Result of Action
Benzazepines have been shown to have a variety of effects, including antibacterial activity, sodium channel blocking, and inhibition of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Eigenschaften
IUPAC Name |
7-bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(14)12-8/h2-3,5,9,13H,1,4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGBCFLMWJJIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.